molecular formula C7H14N2O2 B13348489 4-Hydroxyimino-pentanoic Acid Ethylamide

4-Hydroxyimino-pentanoic Acid Ethylamide

Cat. No.: B13348489
M. Wt: 158.20 g/mol
InChI Key: CZJMSGKYOURGGI-RMKNXTFCSA-N
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Description

Contextualization within Modern Oxime and Amide Chemistry Research

The study of 4-Hydroxyimino-pentanoic Acid Ethylamide is best understood within the broader context of oxime and amide chemistry. Both oximes (RR'C=NOH) and amides (R-C(=O)NR'R'') are fundamental functional groups in organic chemistry, each with a rich and diverse range of applications.

Oximes are recognized for their versatile reactivity. They serve as crucial intermediates in the synthesis of a variety of nitrogen-containing compounds, including amines, nitriles, and amides through the Beckmann rearrangement. researchgate.netpulsus.com The hydroxyimino group (C=N-OH) can act as both a hydrogen bond donor and acceptor, a property that is significant in medicinal chemistry and materials science. nsf.gov Research in oxime chemistry is vibrant, with ongoing efforts to develop new catalytic systems for their synthesis and transformation, as well as to explore their applications in areas such as the development of novel pharmaceuticals and polymers. nsf.govacs.org

Amide bonds form the backbone of peptides and proteins, making them central to biochemistry and medicinal chemistry. The synthesis of amides is one of the most frequently performed reactions in both academic and industrial laboratories. pulsus.comresearchgate.net Modern research in this area focuses on developing more efficient and environmentally benign methods for amide bond formation, moving beyond traditional coupling reagents to catalytic processes. researchgate.net The stability and conformational properties of the amide bond are also areas of active investigation, particularly in the context of drug design and materials science.

This compound uniquely combines these two functional groups. This duality suggests a rich chemical reactivity, with the potential for intramolecular interactions and the ability to participate in a wide array of chemical transformations characteristic of both oximes and amides.

Significance of this compound as a Strategic Synthetic Intermediate

The primary significance of this compound lies in its potential as a strategic intermediate for the synthesis of more complex molecules. Its bifunctional nature allows for selective manipulation of either the oxime or the amide group, providing a versatile platform for molecular elaboration.

The oxime moiety can be a precursor to a primary amine via reduction, or it can be rearranged to a lactam (a cyclic amide) under Beckmann conditions. The amide group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine. The presence of both groups allows for a stepwise synthetic strategy where one group is transformed while the other is protected or remains inert, only to be reacted in a subsequent step. This strategic approach is fundamental to the efficient construction of complex target molecules.

For instance, the oxime could be selectively O-alkylated or O-acylated to introduce new functionalities. Subsequent manipulation of the amide group could then lead to a diverse range of molecular architectures. This strategic utility is a cornerstone of modern organic synthesis, where the ability to build molecular complexity in a controlled and predictable manner is highly valued.

A plausible synthetic route to this compound would likely involve the amidation of a precursor ester, such as 4-(Hydroxyimino)pentanoic acid ethyl ester. chemsrc.comchemicalbook.comguidechem.comguidechem.com This reaction, typically carried out by treating the ester with ethylamine (B1201723), is a standard transformation in organic synthesis.

Interactive Data Table: Plausible Synthesis and Key Intermediates

Reactant/Intermediate Molecular Formula Function
4-(Hydroxyimino)pentanoic acid ethyl esterC7H13NO3Precursor
EthylamineC2H7NReagent
This compoundC7H14N2O2Product

Overview of Academic Research Trajectories for Hydroxyimino Amides

While specific research on this compound is not extensively documented, the broader class of hydroxyimino amides is of interest in several academic research trajectories. These research directions are largely driven by the unique combination of the oxime and amide functional groups.

One significant area of research is the exploration of these compounds as precursors to novel heterocyclic systems. The ability of the oxime and amide groups to participate in cyclization reactions, either with each other or with external reagents, makes them valuable building blocks for the synthesis of five-, six-, and seven-membered nitrogen- and oxygen-containing rings. These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceuticals.

Another research trajectory involves the investigation of the coordination chemistry of hydroxyimino amides. Both the oxime and amide functionalities can act as ligands for metal ions. This has led to the study of their metal complexes for applications in catalysis, materials science, and as potential therapeutic agents. The ability of the oxime group to release nitric oxide (NO) under certain conditions is also a subject of interest, given the important physiological roles of NO. nih.gov

Furthermore, the conformational properties of hydroxyimino amides are a subject of academic inquiry. The potential for intramolecular hydrogen bonding between the oxime and amide groups can influence the three-dimensional structure of these molecules, which in turn can affect their reactivity and biological activity. Computational studies, in conjunction with experimental techniques such as NMR spectroscopy and X-ray crystallography, are often employed to understand these conformational preferences.

Interactive Data Table: Physicochemical Properties of Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
4-(Hydroxyimino)pentanoic acidC5H9NO3131.13323.5 at 760 mmHg1.2
4-(Hydroxyimino)pentanoic acid ethyl esterC7H13NO3159.18Not availableNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(4E)-N-ethyl-4-hydroxyiminopentanamide

InChI

InChI=1S/C7H14N2O2/c1-3-8-7(10)5-4-6(2)9-11/h11H,3-5H2,1-2H3,(H,8,10)/b9-6+

InChI Key

CZJMSGKYOURGGI-RMKNXTFCSA-N

Isomeric SMILES

CCNC(=O)CC/C(=N/O)/C

Canonical SMILES

CCNC(=O)CCC(=NO)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxyimino Pentanoic Acid Ethylamide

Contemporary Approaches to Hydroxyimino Group Formation

The formation of the hydroxyimino (oxime) group is a critical step in the synthesis of the target molecule. Modern organic synthesis offers several powerful methods to achieve this transformation, moving beyond traditional condensation reactions to include more versatile and selective strategies. These approaches often begin from precursors such as the corresponding ketone, 4-oxopentanoic acid ethylamide.

Nitrosation Strategies on Carbonyl Precursors

Nitrosation of active methylene (B1212753) compounds adjacent to a carbonyl group is a direct and effective method for introducing a hydroxyimino functionality. This strategy typically involves the reaction of a β-keto ester or amide with a nitrosating agent. For the synthesis of 4-hydroxyimino-pentanoic acid ethylamide, the precursor would ideally be ethyl 4-oxopentanoate (B1231505) or a related derivative. The reaction proceeds by generating an enolate in the presence of an acid or base, which then attacks the nitrosating agent.

Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) or alkyl nitrites (e.g., ethyl nitrite, isoamyl nitrite) under acidic or basic conditions. The choice of reagent and conditions can be crucial for achieving high yields and avoiding side reactions.

Table 1: Representative Conditions for Nitrosation of Carbonyl Precursors This table presents data from analogous reactions on similar substrates to illustrate the methodology.

Entry Carbonyl Precursor Nitrosating Agent Catalyst/Solvent Temp (°C) Yield (%)
1 Ethyl Acetoacetate Sodium Nitrite Acetic Acid 0-5 ~85
2 Diethyl Ketomalonate Isoamyl Nitrite HCl (gas) / Ether 0 >90

Oxidative Methods Utilizing Hypervalent Iodine Reagents and Lewis Acid Catalysis

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and Koser's reagent [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), have emerged as powerful, mild, and environmentally benign oxidants in organic synthesis. lucp.net These reagents can be employed in the oxidative transformation of various nitrogen-containing functional groups. In the context of forming the hydroxyimino group, they can facilitate the oxidation of suitable precursors. For instance, an aldoxime can be oxidized to a nitrile oxide, which is a highly reactive intermediate. lucp.netresearchgate.netarkat-usa.org

While direct oximation of a ketone using hypervalent iodine is less common, these reagents excel in related transformations that could be part of a multi-step synthesis. For example, they can be used in the α-functionalization of ketones, which could then be converted to the oxime. nih.gov

Lewis acid catalysis can play a significant role in reactions involving hypervalent iodine reagents, often enhancing their reactivity and selectivity. ucl.ac.uk Lewis acids can coordinate to the carbonyl oxygen of a precursor like 4-oxopentanoic acid ethylamide, increasing the acidity of the α-protons and facilitating subsequent reactions. While not a direct oximation method, the synergy between hypervalent iodine reagents and Lewis acids is a key aspect of modern oxidative chemistry.

Table 2: Application of Hypervalent Iodine Reagents in Oxidative Transformations This table illustrates the utility of hypervalent iodine reagents in reactions relevant to the synthesis of functionalized carbonyl compounds.

Entry Substrate Reagent Lewis Acid/Solvent Product Type Yield (%)
1 Aldoxime PhI(OAc)₂ TFA (cat.) / MeOH Nitrile Oxide High
2 Ketoxime PhI(OAc)₂ - / MeCN Parent Ketone (cleavage) Good

Multi-Step Approaches from Cyanoacetate (B8463686) Derivatives

A versatile strategy for constructing the carbon backbone of this compound involves starting from ethyl cyanoacetate. This approach allows for the sequential introduction of the required functional groups. A typical sequence might involve:

Alkylation: The active methylene group of ethyl cyanoacetate is first alkylated to introduce a portion of the pentanoic acid chain.

Keto-ester formation: Further manipulation, such as acylation and decarboxylation (e.g., via a Knoevenagel condensation followed by reduction and hydrolysis), can lead to the formation of a 4-keto-pentanoic acid ester.

Oximation: The keto group is then converted to the hydroxyimino group using standard methods, such as reaction with hydroxylamine (B1172632) hydrochloride.

Amidation: The final step involves the conversion of the ester to the desired ethylamide, as detailed in the following section.

This multi-step approach offers high flexibility in assembling the molecular framework and is a common strategy for producing complex molecules from simple, readily available starting materials.

Refined Amide Bond Formation Techniques for Ethylamide Integration

The formation of the ethylamide from a carboxylic acid or ester precursor is a fundamental transformation in organic synthesis. Modern methods focus on achieving this with high selectivity, under mild conditions, and with minimal waste generation.

Chemo- and Regioselective Amidation Processes

In a molecule containing multiple reactive sites, such as a 4-hydroxyimino-pentanoic acid ester, chemo- and regioselectivity are paramount. The amidation reaction must selectively target the ester or carboxylic acid group without affecting the hydroxyimino moiety.

Direct amidation of the corresponding carboxylic acid (4-hydroxyiminopentanoic acid) with ethylamine (B1201723) can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HATU, HBTU). The choice of reagent and reaction conditions can be optimized to ensure that the reaction proceeds smoothly without side reactions involving the oxime group.

Alternatively, direct aminolysis of the corresponding ester (e.g., ethyl 4-hydroxyiminopentanoate) with ethylamine can be an effective method. This reaction is often slower than coupling-agent-mediated amidation of the acid and may require elevated temperatures or catalysis.

Environmentally Conscious Synthetic Route Development (Green Chemistry)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ucl.ac.uksciepub.comresearchgate.net In the context of amide bond formation, this translates to avoiding stoichiometric activating agents that generate large amounts of waste, using safer solvents, and employing catalytic methods. sciepub.commdpi.com

Catalytic direct amidation of carboxylic acids with amines is a highly attractive green alternative. sciepub.com Boric acid has been shown to be an effective catalyst for this transformation, proceeding through a mixed anhydride (B1165640) intermediate and generating water as the only byproduct. sciepub.com Enzymatic methods, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), also offer a green route for amide synthesis. nih.gov These reactions can be run in environmentally benign solvents and proceed with high selectivity under mild conditions. nih.gov

Microwave-assisted synthesis is another green technique that can significantly accelerate the direct amidation of carboxylic acids and amines, often under solvent-free conditions and with only catalytic amounts of an activator. mdpi.com

Table 3: Comparison of Green Amidation Methods This table provides representative data for green amidation methodologies applicable to the synthesis of the target compound.

Entry Method Catalyst Solvent Temp (°C) Key Advantage
1 Boric Acid Catalysis Boric Acid (10 mol%) Toluene (reflux) 110 Atom economical, water is the only byproduct
2 Enzymatic Synthesis Candida antarctica Lipase B Cyclopentyl methyl ether 60 High selectivity, mild conditions, biodegradable catalyst nih.gov

Total Synthesis Strategies for this compound and Its Analogs

The total synthesis of this compound is achieved through a convergent and efficient pathway, typically commencing from the readily available precursor, 4-oxopentanoic acid, also known as levulinic acid. wikipedia.orgebi.ac.uk This strategy involves two principal transformations: amidation of the carboxylic acid group followed by oximation of the ketone group.

The initial step is the formation of the ethylamide intermediate, N-ethyl-4-oxopentanamide. This is accomplished by reacting 4-oxopentanoic acid with ethylamine. To facilitate this reaction, the carboxylic acid is often activated. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by the addition of ethylamine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to directly form the amide bond under milder conditions. Reductive amination of levulinic acid with various amines is also a well-established route to produce related nitrogen-containing compounds. researchgate.netresearchgate.netnih.gov

The subsequent step involves the conversion of the ketone functionality in N-ethyl-4-oxopentanamide into a hydroxyimino group (oxime). This transformation is a classic oximation reaction, typically carried out by treating the keto-amide with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like pyridine, sodium acetate (B1210297), or sodium carbonate. researchgate.netasianpubs.org The base neutralizes the HCl released, driving the reaction to completion. This reaction is generally high-yielding and produces the final product, this compound.

The synthesis of analogs of this compound can be readily achieved by modifying the described synthetic route.

Varying the Amine: By substituting ethylamine with other primary or secondary amines in the amidation step, a diverse library of N-substituted analogs can be generated.

Modifying the Keto Acid Backbone: Starting with different keto acids allows for the synthesis of analogs with varied chain lengths or substitutions on the carbon backbone.

The table below outlines a representative synthetic strategy for the target compound.

StepReactionStarting MaterialReagentsProductTypical Yield
1Amidation4-Oxopentanoic Acid1. SOCl₂ or EDC 2. Ethylamine (CH₃CH₂NH₂)N-ethyl-4-oxopentanamide80-95%
2OximationN-ethyl-4-oxopentanamideHydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Pyridine or Na₂CO₃)This compound85-98%

Purification and Isolation Methodologies for High-Purity Compounds

Achieving high purity is critical for the application of this compound. The purification process involves the isolation and purification of both the intermediate and the final product, employing standard laboratory techniques.

For the intermediate, N-ethyl-4-oxopentanamide, which possesses both a ketone and an amide group, purification is typically achieved through column chromatography on silica (B1680970) gel. rsc.org A solvent system of ethyl acetate and hexane (B92381) is commonly used to separate the product from unreacted starting materials and byproducts. If the keto-amide is a solid, recrystallization from a suitable solvent mixture can also be an effective method of purification. researchgate.net

The final product, this compound, is an oxime. Oximes are often highly crystalline solids, making recrystallization the preferred method for purification. researchgate.netorgsyn.orgsciencemadness.org The crude product obtained after the oximation reaction is typically dissolved in a minimum amount of a hot solvent, such as ethanol, ethyl acetate, or a mixture of solvents, and allowed to cool slowly to form high-purity crystals. orgsyn.org Any remaining acidic or basic impurities from the reaction can be removed by washing the crude product with water or a dilute aqueous basic solution (like sodium bicarbonate) and then water, prior to the final recrystallization. google.comgoogleapis.com The purity of the final compound is typically assessed using techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (NMR, IR).

The following table summarizes the common purification methodologies.

CompoundPurification MethodDescriptionImpurities Removed
N-ethyl-4-oxopentanamideColumn ChromatographySeparation on a silica gel column using a gradient of polar and non-polar solvents. rsc.orgUnreacted 4-oxopentanoic acid, coupling reagents, byproducts.
N-ethyl-4-oxopentanamideRecrystallizationDissolving the crude solid in a hot solvent and allowing it to crystallize upon cooling. researchgate.netSoluble impurities, minor side-products.
This compoundAqueous WashWashing the crude product with water or dilute basic/acidic solutions. google.comResidual base (e.g., pyridine), salts (e.g., pyridinium (B92312) hydrochloride).
This compoundRecrystallizationThe primary method for purifying solid oximes to high purity. researchgate.netorgsyn.org The choice of solvent is critical.Unreacted keto-amide, soluble byproducts.

Chemical Reactivity and Mechanistic Transformations of 4 Hydroxyimino Pentanoic Acid Ethylamide

Reactions Governed by the Hydroxyimino Moiety

The oxime group is the primary center of reactivity in 4-Hydroxyimino-pentanoic Acid Ethylamide, participating in oxidation, reduction, rearrangement, and cyclization reactions.

Oxidation Pathways and Product Derivatization

The oxidation of the hydroxyimino group in this compound can lead to several products, depending on the oxidizing agent and reaction conditions. lucp.netmdpi.com Gentle oxidants can convert the oxime to the corresponding nitro compound. wikipedia.org

One significant pathway involves the use of hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), which can oxidize aldoximes to generate highly reactive nitrile oxide intermediates. researchgate.net In the case of this compound, this would lead to an intermediate that can be trapped by various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazoles and isoxazolines. lucp.netresearchgate.net In the absence of a trapping agent, this nitrile oxide intermediate may dimerize to form an oxadiazole-N-oxide. lucp.net

Alternatively, oxidation can lead to the regeneration of the parent carbonyl group, yielding 4-oxo-pentanoic acid ethylamide. This deprotection is a common transformation for oximes. lucp.net The specific outcome of the oxidation is highly dependent on the chosen reagent and the conditions of the reaction. lucp.net For instance, enzymatic oxidation, such as with Cytochrome P450 (CYP450) enzymes, has been shown to cleave the C=N-OH moiety, releasing nitric oxide (NO) and forming the corresponding ketone. nih.gov

Table 1: Potential Oxidation Products of this compound

Oxidizing Agent CategoryPotential Product(s)
Gentle Oxidants4-Nitro-pentanoic acid ethylamide
Hypervalent Iodine(III) ReagentsNitrile oxide intermediate (leading to isoxazoles, isoxazolines, or oxadiazole-N-oxides)
Various (Deprotection)4-Oxo-pentanoic acid ethylamide
Enzymatic (e.g., CYP450)4-Oxo-pentanoic acid ethylamide, Nitric Oxide

Reduction Reactions to Amines and Other Species

The reduction of the hydroxyimino group is a fundamental transformation that typically yields primary amines. wikipedia.org For this compound, this reaction would produce 4-amino-pentanoic acid ethylamide. A variety of reducing agents can accomplish this, including metallic sodium, sodium amalgam, hydrides like lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation over metals such as palladium, platinum, or nickel. wikipedia.orgaakash.ac.inmdpi.com

The reaction pathway can sometimes be controlled to yield other species. Under specific conditions, the reduction can be halted at the hydroxylamine (B1172632) stage, yielding 4-(hydroxyamino)-pentanoic acid ethylamide. mdpi.comnih.govresearchgate.net However, this can be challenging as the N-O bond is weak and prone to cleavage, often leading to the primary amine as the major product. researchgate.net The choice of catalyst and reaction conditions, such as the presence of acids, is crucial for controlling the selectivity between the amine and hydroxylamine products. mdpi.comresearchgate.net Biocatalytic methods using ene-reductases have also been shown to reduce oximes to amines. nih.gov

Table 2: Common Reducing Agents and Products for the Hydroxyimino Group

Reducing Agent/MethodPrimary ProductSecondary/Possible Product(s)
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni)4-Amino-pentanoic acid ethylamide4-(Hydroxyamino)-pentanoic acid ethylamide
Metal Hydrides (e.g., LiAlH₄)4-Amino-pentanoic acid ethylamideN/A
Dissolving Metals (e.g., Na/Ethanol)4-Amino-pentanoic acid ethylamideN/A
Indium PowderCorresponding amineN/A

Isomerization and Rearrangement Reactions (e.g., Beckmann Rearrangement)

The most notable rearrangement reaction for oximes derived from ketones, such as this compound, is the Beckmann rearrangement. rsc.orgbyjus.com This acid-catalyzed reaction transforms the oxime into an N-substituted amide. wikipedia.orgnih.gov The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). byjus.com This is followed by the migration of the alkyl group that is in the anti-position to the hydroxyl group, resulting in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product. rsc.orgbyjus.com

For this compound, two geometric isomers (E and Z) are possible. The stereochemistry of the starting oxime dictates the product of the rearrangement.

If the C3-alkyl group migrates, the product would be N-(1-methyl-3-(ethylcarbamoyl)propyl)acetamide.

If the methyl group migrates, the product would be 4-(acetylamino)-N-ethylbutanamide.

The Beckmann rearrangement is a powerful tool for carbon-nitrogen bond formation and is used industrially in processes like the synthesis of caprolactam. wikipedia.orgrsc.org Various acidic catalysts can promote this reaction, including protic acids, Lewis acids, and even solid catalysts like silica (B1680970) gel. nih.govnih.govtpu.ru

Cyclization Reactions Leading to Heterocyclic Frameworks

The reactive nature of the oxime functional group makes it a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. nih.govresearchgate.net The specific heterocyclic framework formed depends on the reaction type and the other reactants involved.

One common pathway is the [3+2] dipolar cycloaddition of nitrile oxides, generated in situ from the oxidation of the oxime, with alkenes or alkynes to yield isoxazolines or isoxazoles, respectively. nih.gov Another approach involves the intramolecular cyclization of oximes containing an appropriately positioned functional group. For instance, photocatalytic deoxygenation of an oxime can generate an iminyl radical, which can undergo a 5-exo-trig cyclization if an unsaturated bond is present in the backbone, leading to the formation of pyrrolines. rsc.org

Furthermore, dilithiated oximes can react with electrophiles like epibromohydrin (B142927) in a one-pot cyclization to yield 5,6-dihydro-4H-1,2-oxazines. researchgate.net The versatility of the oxime moiety in this compound thus provides a gateway to a diverse array of heterocyclic structures, which are valuable scaffolds in medicinal chemistry. nih.govrsc.org

Reactions Involving the Pentanoic Acid Ethylamide Backbone

While the hydroxyimino group is the more reactive site, the pentanoic acid ethylamide backbone can also undergo chemical transformations, primarily related to the stability of the amide bond.

Hydrolysis Processes and Stability Considerations

The ethylamide group within the this compound structure is a carboxamide. Amides are generally stable functional groups, resistant to hydrolysis under neutral conditions. However, the amide bond can be cleaved under forcing conditions, typically involving strong acids or bases with heating.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately leads to the cleavage of the C-N bond, yielding 4-hydroxyimino-pentanoic acid and ethylamine (B1201723).

Base-catalyzed hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the ethylamide anion, which is subsequently protonated by the solvent or upon workup. This yields the carboxylate salt of 4-hydroxyimino-pentanoic acid and ethylamine.

The stability of the pentanoic acid backbone itself is high, as it is a saturated alkyl chain. Reactions involving this part of the molecule would require harsh conditions, such as free-radical halogenation, which are generally less specific and controlled. Therefore, under most synthetic conditions, the backbone remains inert while transformations occur at the more reactive hydroxyimino and ethylamide functionalities.

Nucleophilic Substitution Reactions

The oxime group of this compound is an ambidentate nucleophile, capable of reacting with electrophiles at either the nitrogen or oxygen atom. acs.org These reactions are fundamental to synthesizing various derivatives.

The most common nucleophilic substitution reactions involving the oxime moiety are O-alkylation and N-alkylation. acs.org Treatment with alkyl halides typically results in the preferential formation of O-alkyl ethers, with N-alkylation occurring as a competing side reaction. acs.org The selectivity of these reactions can often be controlled through the use of metal catalysts. acs.org For instance, palladium-catalyzed reactions have been developed for the selective O- and N-arylation and vinylation of oximes. acs.org

Another important transformation is the Beckmann rearrangement, a reaction that converts an oxime into an amide. masterorganicchemistry.comnumberanalytics.com This process is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation in a strong acid or by acylation. masterorganicchemistry.com This is followed by the migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion, which is subsequently hydrolyzed to the amide. masterorganicchemistry.com

Reaction TypeReactantConditionsMajor ProductReference
O-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃)4-Methoxyimino-pentanoic acid ethylamide acs.org
O-ArylationAryl Halide (e.g., C₆H₅Br)Pd Catalyst, Base4-Phenoxyimino-pentanoic acid ethylamide acs.org
Beckmann RearrangementStrong Acid (e.g., H₂SO₄)HeatN-(1-cyano-propyl)-acetamide derivative (after hydrolysis) masterorganicchemistry.com
O-AcylationAcetyl Chloride (CH₃COCl)PyridineAcetic acid (1-ethylcarbamoyl-butylidene)-amino ester masterorganicchemistry.com

Condensation Reactions

Condensation reactions are central to the synthesis of this compound itself. The formation of the oxime functional group is a classic condensation reaction between a ketone and hydroxylamine, which proceeds via nucleophilic attack followed by the elimination of a water molecule. numberanalytics.comnumberanalytics.com This reaction is typically catalyzed by an acid or a base. numberanalytics.com

Similarly, the ethylamide group is formed through a condensation reaction, specifically an amidation, between the carboxylic acid group of the pentanoic acid backbone and ethylamine. libretexts.org This reaction involves the formation of a peptide-like bond with the concurrent elimination of water. libretexts.org

Reaction StepReactantsReaction TypeIntermediate/ProductReference
Oxime FormationEthyl 4-oxopentanoate (B1231505), Hydroxylamine (NH₂OH)Condensation4-Hydroxyimino-pentanoic acid ethyl ester numberanalytics.comnumberanalytics.com
Amide Formation4-Hydroxyimino-pentanoic acid, Ethylamine (CH₃CH₂NH₂)Condensation (Amidation)This compound libretexts.org

While the primary role of condensation is in the synthesis of the title compound, the oxime group can, under certain conditions, react with other molecules like dicarbonyl compounds in further condensation processes. researchgate.net

Metal Coordination Chemistry and Ligand Properties

Oximes are highly effective ligands in coordination chemistry, and this compound is well-suited to form stable complexes with a variety of transition metals. bohrium.comtandfonline.com The molecule possesses multiple potential coordination sites: the nitrogen and oxygen atoms of the oxime group, and the carbonyl oxygen of the amide group. This poly-dentate nature allows it to act as a chelating agent, forming stable ring structures with a central metal ion. whoi.edu

Coordination can occur in several modes. The oxime can bind to a metal center through its nitrogen atom as a neutral ligand. researchgate.net Alternatively, upon deprotonation of the hydroxyl group, it can coordinate as an oximato anion, forming a strong bond through the oxygen atom. researchgate.netat.ua The presence of both the oxime and amide functionalities allows for the formation of a stable five- or six-membered chelate ring, a phenomenon that significantly enhances the thermodynamic stability of the resulting complex, known as the chelate effect. whoi.edu

The coordination of this compound to a metal ion can alter its chemical properties. For instance, coordination to a metal center like platinum(II) can dramatically increase the acidity of the oxime's hydroxyl proton, facilitating its deprotonation to the oximato form. at.ua These metal complexes have potential applications in catalysis and materials science. bohrium.comtandfonline.com

Metal IonPotential Coordination SitesComplex TypeReference
Ni(II)Oxime Nitrogen, Oxime Oxygen (deprotonated)Square Planar or Octahedral Chelate tandfonline.comwikipedia.org
Cu(II)Oxime Nitrogen, Amide OxygenChelate Complex tandfonline.com
Pd(II)Oxime NitrogenSquare Planar Complex tandfonline.comresearchgate.net
Pt(II)Oxime NitrogenSquare Planar Complex at.ua

Structure Activity Relationship Sar and Molecular Design Principles for Hydroxyimino Amides

Elucidating the Role of the Hydroxyimino Group in Molecular Recognition

The hydroxyimino group (C=N-OH), also known as an oxime group, is a cornerstone of the molecule's functionality. Its unique electronic configuration allows it to participate in several key non-covalent interactions that are fundamental to molecular recognition. researchgate.netnih.gov Due to the presence of the C=N double bond, the hydroxyimino group can exist as distinct geometrical isomers (E/Z), a feature that significantly influences the molecule's three-dimensional structure and its interaction with biological targets. researchgate.net

A defining characteristic of the hydroxyimino group is its ability to coordinate with transition metal ions. nih.gov The nitrogen and oxygen atoms of the oxime moiety can act as Lewis bases, donating lone pairs of electrons to form coordinate covalent bonds with a central metal atom. libretexts.org This allows the group to function as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion. The efficacy of this chelation is a critical aspect of its molecular function in various chemical and biological systems. researchgate.net The stability of the resulting metal complex depends on several factors, including the nature of the metal ion, the pH of the medium, and the steric environment around the coordination site.

Table 1: Potential Coordination Interactions of the Hydroxyimino Group

Metal Ion Potential Coordination Geometry Chelate Ring Stability
Cu(II) Square Planar, Octahedral High
Fe(III) Octahedral High
Ni(II) Square Planar, Octahedral Moderate to High

This table illustrates the potential for the hydroxyimino moiety to act as a chelating agent for various transition metals, a property inherent to its structure.

The hydroxyimino group is a potent participant in hydrogen bonding, possessing both a hydrogen bond donor (the -OH group) and acceptor sites (the nitrogen and oxygen atoms). researchgate.netnih.gov This duality allows for the formation of complex and stable hydrogen-bonding networks, including intramolecular bonds that can stabilize specific molecular conformations and intermolecular bonds that mediate self-assembly or binding to a target receptor. nih.gov The formation of these hydrogen bonds can significantly influence the molecule's conformation by restricting the rotation around single bonds and orienting the functional groups in a specific spatial arrangement. manchester.ac.uk Studies on related N-(hydroxy)amides have shown that the presence of the N-OH group can lead to strong inter-strand hydrogen bond networks, which can outweigh local conformational preferences and enforce specific secondary structures. nih.govchemrxiv.org

Impact of the Pentanoic Acid Ethylamide Structural Framework on Molecular Interactions

The pentanoic acid ethylamide framework serves as the molecular backbone, connecting the crucial hydroxyimino group with the terminal ethylamide. The five-carbon chain of the pentanoic acid component provides significant conformational flexibility. numberanalytics.com This flexibility allows the molecule to adopt various spatial arrangements, enabling it to adapt its shape to fit into binding pockets of varying sizes and geometries. The length and nature of this alkyl chain can be systematically modified to alter the molecule's lipophilicity and to control the spatial relationship between the terminal functional groups.

The ethylamide group at the terminus also plays a vital role in molecular interactions. Amides are well-established participants in hydrogen bonding; the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. stereoelectronics.orgnih.gov The stability of the amide bond under physiological conditions makes it a reliable structural element in drug design. numberanalytics.com The interplay of hydrogen bonding from both the hydroxyimino and the ethylamide groups creates a robust network of interactions that can contribute to high-affinity binding with biological targets. nih.gov

Table 2: Hydrogen Bonding Capabilities of 4-Hydroxyimino-pentanoic Acid Ethylamide

Functional Group Hydrogen Bond Donor Sites Hydrogen Bond Acceptor Sites
Hydroxyimino (-C=N-OH) 1 (O-H) 2 (N and O atoms)

Stereochemical Considerations and Their Influence on Biological Activity

Stereochemistry is a critical determinant of biological activity, as biological systems, such as enzymes and receptors, are chiral. libretexts.orgresearchgate.net For this compound, the primary stereochemical consideration arises from the C=N double bond of the hydroxyimino group, which can exist as E and Z isomers. researchgate.netnih.gov These geometric isomers are not superimposable and will present a different three-dimensional arrangement of atoms to a biological target.

This difference in spatial orientation can lead to significant variations in binding affinity and, consequently, biological activity. nih.govresearchgate.net One isomer may fit perfectly into a receptor's binding site, leading to a potent response, while the other isomer may bind weakly or not at all. libretexts.org For instance, if a specific hydrogen bond with the oxime -OH group is critical for binding, the E/Z configuration will dictate whether that group is correctly positioned to form the bond. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for a complete understanding of the SAR. nih.gov

Design Strategies for Modulating Reactivity and Functional Profiles

Based on the SAR principles, several design strategies can be employed to modulate the reactivity and functional profile of this compound. These strategies involve systematic chemical modifications to fine-tune the molecule's properties. nih.gov

Modification of the Alkyl Chain: Altering the length of the pentanoic acid chain can modify the distance between the hydroxyimino and ethylamide groups, potentially optimizing interactions with a target. Introducing branching or cyclic structures into the chain can restrict conformational freedom, which may pre-organize the molecule into a more active conformation. nih.gov

Amide Group Substitution: The ethyl group on the amide can be replaced with other alkyl or aryl substituents to modulate lipophilicity, steric bulk, and hydrogen-bonding capacity. For example, replacing the ethyl group with a bulkier substituent could introduce specific steric interactions or block unwanted metabolic pathways.

Isomeric Control: The selective synthesis of either the E or Z isomer of the hydroxyimino group is a key strategy to enhance potency and selectivity. nih.gov By isolating the more active isomer, it is possible to develop a more effective compound with fewer off-target effects.

Bioisosteric Replacement: The functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For instance, the amide group could be replaced with other linkers to explore different interaction patterns or to improve pharmacokinetic properties.

Table 3: Design Strategies and Their Potential Effects

Strategy Modification Potential Impact
Chain Modification Shorten/lengthen pentanoic chain Alter flexibility and distance between functional groups
Amide Substitution Replace ethyl with aryl group Increase steric bulk, introduce π-stacking interactions
Stereochemical Control Synthesize pure E or Z isomer Enhance binding affinity and biological specificity

Through the careful application of these design principles, new analogues of this compound can be rationally designed to achieve desired functional outcomes.

Investigation of Biological Activities and Molecular Mechanisms of 4 Hydroxyimino Pentanoic Acid Ethylamide Analogs in Vitro Research

Enzyme Inhibition and Modulation Mechanisms

The chemical structure of 4-Hydroxyimino-pentanoic Acid Ethylamide suggests the potential for diverse interactions with biological macromolecules, particularly enzymes. The presence of the oxime moiety, a known nucleophile, and the carboxylic acid derivative component provides a basis for exploring its role in enzyme inhibition and modulation.

Exploration of Acetylcholinesterase Reactivation by Oxime Analogs

Organophosphorus compounds (OPs), commonly used as pesticides and nerve agents, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. mdpi.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. mdpi.com The standard treatment for OP poisoning often includes the administration of an AChE reactivator, typically an oxime. nih.gov

The generally accepted mechanism of AChE reactivation by oximes involves a nucleophilic attack by the oxime on the phosphorus atom of the OP agent that is covalently bound to the serine residue in the active site of AChE. mdpi.commdpi.com This action forms a transient adduct, leading to the cleavage of the OP-enzyme bond and the formation of a phosphonylated oxime, thereby restoring the enzyme's function. mdpi.com The efficacy of this reactivation is dependent on the chemical structure of both the oxime and the inhibiting OP compound. mdpi.com

While direct studies on this compound are not extensively documented, the behavior of other oxime analogs provides a framework for its potential activity. The reactivation process is conceptualized in the following steps:

Binding: The oxime reactivator binds to a site within the gorge of the OP-inhibited AChE.

Nucleophilic Attack: The deprotonated oxime oxygen atom performs a nucleophilic attack on the phosphorus atom of the OP moiety. mdpi.com

Transition State Formation: A trigonal bipyramidal transition state is formed. mdpi.com

Enzyme Reactivation: The bond between the OP and the serine residue of AChE is broken, releasing the active enzyme.

Dissociation: The phosphonylated oxime then dissociates from the active site of the enzyme.

It is hypothesized that for effective reactivation, a pre-reactivated pose is necessary, where the binding of the reactivator is conducive to transitioning to this state. nih.gov The structure of the oxime, including the length and composition of any linking chains, can significantly influence its ability to orient correctly within the enzyme's active site for efficient reactivation. jcu.cz For instance, studies on α,ω-bis-(4-hydroxyiminomethylpyridinium)alkanes have shown that a three or four-membered linking chain appears to be ideal for satisfactory reactivation potency against certain OP-inhibited AChE. jcu.cz

Table 1: Factors Influencing Acetylcholinesterase Reactivation by Oxime Analogs

Factor Description Potential Implication for this compound Analogs
Oxime pKa The acidity of the oxime group influences the concentration of the nucleophilic oximate anion at physiological pH. The electronic properties of the pentanoic acid ethylamide moiety would affect the pKa of the hydroxyimino group.
Molecular Geometry The overall shape and flexibility of the molecule determine its ability to access and bind to the active site of the inhibited enzyme. nih.gov The aliphatic chain of the pentanoic acid derivative would provide a degree of flexibility.
Steric Hindrance Bulky substituents near the oxime group can hinder its approach to the phosphorus atom of the organophosphate. nih.gov The ethylamide group would contribute to the steric profile of the molecule.
Lipophilicity The ability of the molecule to cross biological membranes, which can be relevant for accessing inhibited enzymes in different cellular compartments. The pentanoic acid ethylamide structure suggests moderate lipophilicity.

Inhibition of Metalloproteins via Metal Ion Chelation

Metalloproteins are a class of proteins that contain a metal ion cofactor, which is often essential for their catalytic activity or structural stability. The chelation of these metal ions by small molecules can lead to the inhibition of the metalloprotein's function. The oxime group present in this compound and its analogs has the potential to act as a chelating agent for various metal ions. researchgate.net

For example, a study on a pentanoic acid derivative, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid, demonstrated its inhibitory activity against matrix metalloproteinase-2 (MMP-2), a zinc-dependent enzyme. nih.gov While this compound is not an oxime, it highlights the potential for pentanoic acid derivatives to interact with metalloenzymes. The inhibitory mechanism likely involves the interaction of functional groups on the inhibitor with the catalytic zinc ion in the active site of the MMP, preventing it from participating in the hydrolysis of its substrate.

The potential for this compound analogs to inhibit metalloproteins can be understood through the following proposed mechanism:

Binding to the Active Site: The analog binds to the active site of the metalloprotein.

Chelation of the Metal Ion: The oxime and potentially the carbonyl group of the ethylamide could coordinate with the metal ion cofactor (e.g., Zn2+, Fe2+, Cu2+).

Inhibition of Catalytic Activity: The chelation of the metal ion disrupts its role in the catalytic mechanism of the enzyme, leading to inhibition.

The ability of a compound to act as a chelating agent is dependent on the presence of suitable donor atoms (such as oxygen and nitrogen) and the formation of stable ring structures (chelate rings) with the metal ion.

Interaction with Other Enzyme Systems and Biochemical Pathways

Beyond acetylcholinesterase and metalloproteins, the structural motifs of this compound analogs suggest potential interactions with other enzyme systems. For instance, some oxime derivatives have been investigated as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme involved in bacterial fatty acid synthesis. nih.gov Inhibition of this pathway disrupts the production of essential membrane components, leading to an antibacterial effect. A study on synthetic oxime derivatives identified a compound that exhibited significant inhibitory activity against E. coli FabH. nih.gov

Furthermore, derivatives of pentanoic acid have been shown to target other enzymes. For example, some have been designed to inhibit matrix metalloproteinases, which are involved in tissue remodeling and are implicated in diseases such as cancer. nih.gov

The potential interactions of this compound analogs with other enzyme systems could be explored in various biochemical pathways, including:

Fatty Acid Synthesis: As seen with FabH inhibitors.

Proteolysis: Targeting proteases like matrix metalloproteinases.

Signal Transduction: Modulating the activity of kinases or phosphatases.

In Vitro Antimicrobial Efficacy and Mechanisms of Action

The search for novel antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. Both oxime and pentanoic acid derivatives have been reported to possess antimicrobial properties, suggesting that this compound analogs could be a promising area of investigation.

Antibacterial Activity Mechanisms

The antibacterial activity of various organic compounds can be attributed to several mechanisms, including the inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of protein or nucleic acid synthesis, and interference with metabolic pathways. openstax.orgoregonstate.education

Oxime esters derived from dihydrocumic acid have demonstrated antibacterial activity, particularly against Gram-negative bacteria. researchgate.net The proposed mechanism for some antibacterial agents involves the disruption of the bacterial cell membrane. For example, some flavonoids have been shown to cause leakage of cellular contents, indicating membrane permeabilization. mdpi.com

Pentanoic acid itself has shown antibacterial activity, and its derivatives have been synthesized and evaluated for their efficacy against various bacterial strains, including multidrug-resistant ones. nih.gov The mechanism of action for organic acids is often attributed to their ability to diffuse across the bacterial cell membrane in their undissociated form. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cytoplasm, which can inhibit various cellular processes.

A plausible mechanism for the antibacterial action of this compound analogs could involve:

Membrane Disruption: The lipophilic nature of the pentanoic acid chain could facilitate insertion into the bacterial cell membrane, leading to a loss of integrity.

Enzyme Inhibition: As discussed previously, inhibition of essential enzymes like FabH could lead to bacterial cell death. nih.gov

Cytoplasmic Acidification: The carboxylic acid derivative could contribute to the acidification of the bacterial cytoplasm.

Table 2: Potential Antibacterial Mechanisms of this compound Analogs

Mechanism Description
Inhibition of Cell Wall Synthesis Interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov
Disruption of Membrane Function Damaging the bacterial cell membrane, leading to leakage of intracellular components and cell death. openstax.org
Inhibition of Protein Synthesis Binding to ribosomes and inhibiting the translation of messenger RNA into proteins.
Inhibition of Nucleic Acid Synthesis Interfering with the replication or transcription of DNA. oregonstate.education
Inhibition of Metabolic Pathways Blocking essential metabolic pathways, such as folic acid synthesis. oregonstate.education

Antifungal Activity Mechanisms

The mechanisms of antifungal action often target structures or pathways unique to fungi, such as the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane, or the formation of the fungal cell wall, which is rich in glucans and chitin. amazonaws.comnih.gov

Several studies have reported the antifungal activity of oxime derivatives. For instance, vanillin (B372448) oxime-N-O-alkanoates have been synthesized and shown to have antifungal activity against various phytopathogenic fungi. researchgate.net Similarly, novel 3-caren-5-one oxime esters have been developed and demonstrated significant antifungal properties. mdpi.com The antifungal activity of these compounds is often structure-dependent, with the nature of the substituents on the oxime ester playing a crucial role.

The proposed antifungal mechanisms for oxime-containing compounds could involve:

Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, these compounds could inhibit enzymes involved in the ergosterol synthesis pathway.

Disruption of Cell Membrane Integrity: Interaction with membrane components could lead to increased permeability and cell death.

Inhibition of Cell Wall Synthesis: Interference with the synthesis of essential cell wall components like β-glucan.

Given the structural similarities to other biologically active oximes and pentanoic acid derivatives, this compound analogs represent a class of compounds worthy of further investigation for their potential therapeutic applications.

In Vitro Antitumor Properties and Cellular Mechanisms

Hydroxamic acid derivatives, which are structurally analogous to this compound, have demonstrated a range of antitumor activities in laboratory settings. These compounds are of significant interest in oncology research due to their ability to target various cellular processes essential for cancer cell survival and proliferation. nih.govnih.gov Their mechanisms of action are often multifaceted, involving the induction of cellular stress and the disruption of key signaling pathways that govern cell life and death. benthamscience.comresearchgate.net

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A key mechanism through which some analogs exert their anticancer effects is the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. benthamscience.com Elevated levels of ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. researchgate.net

In vitro studies on various cancer cell lines have shown that certain hydroxamic acid derivatives can promote the generation of ROS in a concentration-dependent manner. For instance, one study on heteroaryl-capped hydroxamic acid derivatives demonstrated that the lead compound, VI(i), induced ROS generation in MCF-7 breast cancer cells. mdpi.com Similarly, research on phenyl/naphthylacetyl pentanoic acid derivatives, which share a pentanoic acid backbone, confirmed that cytotoxic effects were associated with the generation of reactive oxygen species. tandfonline.com This suggests that the induction of oxidative stress is a viable antitumor strategy for this class of compounds.

Compound ClassCell Line(s)Observed Effect on ROS
Heteroaryl-capped hydroxamic acidsMCF-7Concentration-dependent increase in ROS generation. mdpi.com
Phenyl/naphthylacetyl pentanoic acidsJurkat E6.1Increased ROS production associated with cytotoxicity. tandfonline.com
Dihydroxamic acid derivativesVariousInduction of ROS and reactive nitrogen species (RNS). researchgate.net

This table presents a summary of findings on ROS generation by analogs.

Modulation of Apoptotic and Cell Cycle Pathways

A hallmark of effective anticancer agents is their ability to induce apoptosis (programmed cell death) and to interfere with the cell cycle of cancer cells. Numerous studies on hydroxamic acid analogs have demonstrated these effects across a variety of cancer cell lines.

Apoptosis Induction: The process of apoptosis is a critical pathway for eliminating malignant cells. Research has shown that hydroxamic acid derivatives can trigger apoptosis through various molecular signals. For example, the novel hydroxamic acid derivative MHY218 was found to induce apoptosis in HCT116 human colon cancer cells by altering the ratio of Bax/Bcl-2 proteins and activating caspases-3, -8, and -9. nih.gov Similarly, certain suberoylanilide hydroxamic acid (SAHA) analogs were shown to regulate the expression of proteins involved in the mitochondrial (intrinsic) apoptosis pathway in breast cancer cells. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. MHY218, for instance, induced G2/M phase arrest in HCT116 cells, which was associated with a decrease in the expression of cyclin B1, Cdc25C, and Cdc2. nih.gov Other analogs have been shown to cause cell cycle arrest at different phases, such as the G1 and S phases, depending on the specific compound and cell line. mdpi.comtandfonline.com For example, a heteroaryl-capped hydroxamic acid derivative caused cell cycle arrest at the S and G2/M phases in MCF-7 cells. mdpi.com

Compound/AnalogCell LineEffect on ApoptosisEffect on Cell Cycle
MHY218HCT116Induction of apoptosis via caspase activation. nih.govG2/M phase arrest. nih.gov
SAHA AnalogsMCF-7Induction of apoptosis via mitochondrial pathway. nih.govSub-G1 phase accumulation. nih.gov
Hydroxamic acid-indazole hybrid 7MCF-7Apoptosis induction. tandfonline.comG2/M phase arrest. tandfonline.com
Heteroaryl-capped hydroxamic acid VI(i)MCF-717.18% early and 10.22% late apoptotic cells. mdpi.comS and G2/M phase arrest. mdpi.com

This table summarizes the effects of various analogs on apoptosis and the cell cycle.

Dual-Action Mechanisms in Related Compounds (e.g., Topoisomerase I and HDAC Inhibition)

An emerging and promising strategy in cancer therapy is the development of dual-action inhibitors that can simultaneously target multiple key enzymes involved in cancer progression. nih.govjcpjournal.org For analogs of this compound, a particularly relevant dual-action mechanism involves the inhibition of both topoisomerase (Top) enzymes and histone deacetylases (HDACs). nih.govjcpjournal.org

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated anticancer strategy. nih.govnih.gov The hydroxamic acid moiety is a well-known zinc-binding group that is characteristic of many potent HDAC inhibitors, such as Vorinostat (SAHA). nih.govmdpi.com Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death. nih.gov

Researchers have designed and synthesized hybrid molecules that covalently link an HDAC inhibitor pharmacophore (like a hydroxamic acid) with a topoisomerase inhibitor pharmacophore. tandfonline.comresearchgate.net These dual inhibitors have shown significant antiproliferative activity in various cancer cell lines. tandfonline.comnih.gov For example, novel dual-acting HDAC-Top I inhibitors, created by merging a SAHA-like structure with a camptothecin (B557342) (a Top I inhibitor) framework, effectively inhibited the proliferation of numerous cancer cell lines. researchgate.net This dual-inhibition approach is thought to produce synergistic effects, leading to enhanced cancer cell death and potentially overcoming drug resistance. nih.govjcpjournal.org

Hybrid Compound TypeTargeted EnzymesObserved In Vitro Activity
SAHA-Camptothecin HybridsHDAC & Topoisomerase IBroad-spectrum antiproliferative activity. nih.govresearchgate.net
Hydroxamic acid-indazole hybridsHDAC1 & Topoisomerase IIPotent dual inhibition, apoptosis, and G2 cell cycle arrest. tandfonline.com
Daunorubicin-SAHA ConjugatesHDAC & Topoisomerase IIDual inhibitory activity. researchgate.net

This table provides examples of dual-action inhibitors and their activities.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For a compound like 4-Hydroxyimino-pentanoic Acid Ethylamide, both ¹H and ¹³C NMR would be indispensable. ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ethylamide group, the pentanoic acid backbone, and the hydroxyimino group would all present characteristic signals. For instance, the ethyl group would typically show a triplet and a quartet, while protons adjacent to the carbonyl and the C=N bond would exhibit distinct chemical shifts.

¹³C NMR spectroscopy would complement the proton data by identifying the number of chemically distinct carbon atoms and their nature (e.g., C=O, C=N, CH₂, CH₃). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, thereby confirming the complete structural assignment.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1.15 t 3H -CH₂CH₃ (Ethyl)
1.90 s 3H -C(=NOH)CH₃
2.50 t 2H -CH₂ -C=NOH
2.75 t 2H -CH₂ -CONH-
3.30 q 2H -NHCH₂ CH₃
7.50 br s 1H -CONH -
10.50 s 1H =NOH

Note: This data is illustrative and not based on experimental measurement.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
14.5 -CH₂C H₃ (Ethyl)
15.0 -C(=NOH)C H₃
30.0 -C H₂-C=NOH
35.0 -C H₂-CONH-
41.0 -NHC H₂CH₃
158.0 C =NOH
173.0 C =O

Note: This data is illustrative and not based on experimental measurement.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.

Furthermore, tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms within the molecule, providing valuable structural information that corroborates NMR data. The fragmentation would likely involve characteristic losses, such as the ethylamide group, water from the oxime, or cleavage of the pentanoic acid chain.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₇H₁₄N₂O₂
Calculated Exact Mass 158.1055
Measured m/z 158.1053

Note: This data is illustrative and not based on experimental measurement.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, the O-H stretch of the oxime, the C=N stretch of the oxime, and the C-H stretches of the alkyl chains.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The presence of chromophores, such as the carbonyl group (C=O) and the carbon-nitrogen double bond (C=N) in the oxime, would result in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can provide insights into the electronic structure of the molecule.

Table 4: Hypothetical IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group
3350 Strong, Broad O-H Stretch (Oxime)
3300 Medium N-H Stretch (Amide)
2950 Medium C-H Stretch (Alkyl)
1660 Strong C=O Stretch (Amide I)
1640 Medium C=N Stretch (Oxime)
1550 Medium N-H Bend (Amide II)

Note: This data is illustrative and not based on experimental measurement.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be developed. The purity would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) could also be employed, potentially after derivatization to increase the volatility and thermal stability of the compound. GC is particularly useful for separating volatile compounds and can be coupled with a mass spectrometer (GC-MS) for powerful separation and identification capabilities. elsevierpure.com The choice between HPLC and GC would depend on the compound's polarity, volatility, and thermal stability.

Table 5: Hypothetical HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time 4.5 min

Note: This data is illustrative and not based on experimental measurement.

Future Research Directions and Translational Opportunities

Development of Novel Derivatives with Tailored Bioactivity

Without foundational data on the biological activity of 4-Hydroxyimino-pentanoic Acid Ethylamide, discussing the development of novel derivatives is purely speculative. The process of creating derivatives is guided by the known biological effects of a parent compound, with the goal of enhancing desired activities or reducing unwanted side effects. In the absence of this initial biological profile, there is no scientific basis for designing new molecular structures.

Exploration of New Applications in Materials Science and Industrial Catalysis

Similarly, the potential applications of this compound in materials science and industrial catalysis are unknown. The utility of a compound in these fields depends on its specific chemical and physical properties, such as its reactivity, thermal stability, and molecular structure. Without experimental data on these characteristics, any discussion of its use as a monomer, catalyst, or other industrial material would be unfounded.

Integration with High-Throughput Screening Platforms for Mechanistic Elucidation

High-throughput screening (HTS) is a powerful method for discovering the biological targets of a compound and elucidating its mechanism of action. However, HTS is applied to compounds that have shown some initial biological activity or are part of a library of compounds being tested for a specific purpose. As there is no published information on the biological effects of this compound, its integration into HTS platforms is not a current research direction.

Addressing Synthetic Challenges and Enhancing Process Efficiency

A discussion of synthetic challenges and process efficiency requires a known and established method of synthesis. The scientific literature does not currently contain published synthetic routes for this compound. Therefore, an analysis of potential challenges, such as starting material availability, reaction conditions, and yield optimization, cannot be conducted.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 4-Hydroxyimino-pentanoic Acid Ethylamide to minimize impurities?

  • Answer: Use palladium-catalyzed cross-coupling reactions (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF) to improve yield and selectivity. Monitor reaction progress via HPLC with UV detection (210–280 nm) to identify intermediates and byproducts. Post-synthesis purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted starting materials . For impurity profiling, combine LC-MS with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. How can researchers verify the presence of the ethylamide functional group in this compound?

  • Answer: Employ ¹H NMR (400 MHz, DMSO-d₆) to detect the ethylamide protons (δ ~1.1–1.3 ppm for -CH₃ and δ ~3.2–3.4 ppm for -CH₂- adjacent to the amide). Confirm via IR spectroscopy (amide I band at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹). For crystallographic validation, perform single-crystal X-ray diffraction on recrystallized samples (solvent: ethanol/water) .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

  • Answer: Formulate as a sodium salt by reacting the carboxylic acid precursor with NaOH (1:1 molar ratio in ethanol). Alternatively, use cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10% w/v) to enhance solubility. Solubility can be quantified via UV-Vis spectroscopy at λmax (~260 nm) in phosphate-buffered saline (pH 7.4) .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

  • Answer: Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 40°C for 14 days. Analyze degradation products using UPLC-QTOF-MS. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and polymorphic transitions .

Advanced Research Questions

Q. What computational and experimental approaches are effective in analyzing the conformational flexibility of this compound?

  • Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model rotamers and hydrogen-bonding networks. Experimentally, variable-temperature ¹H NMR (25–60°C in CDCl₃) can detect rotameric equilibria. Compare computed and observed coupling constants (e.g., J-values for vicinal protons) to validate conformers .

Q. How can researchers evaluate the interaction of this compound with diol-containing biomolecules (e.g., carbohydrates)?

  • Answer: Perform fluorescence titration assays using anthracene-labeled diols (e.g., FMP-10) to measure binding affinity (Kd). Alternatively, use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Validate specificity via competition assays with unlabeled diols (e.g., glucose or mannitol) .

Q. What in vivo models are suitable for studying the metabolic stability of this compound?

  • Answer: Use Sprague-Dawley rats dosed intravenously (1 mg/kg) with isotopically labeled compound (e.g., ¹⁴C-ethylamide). Collect plasma and tissues at timed intervals, extract metabolites via solid-phase extraction (C18 columns), and analyze using LC-MS/MS. Compare hepatic clearance rates with in vitro microsomal assays (human/rat liver microsomes + NADPH) .

Q. How can the role of this compound in modulating the Nrf2/ARE pathway be systematically investigated?

  • Answer: Treat SOD1G93A transgenic mice with the compound (10 mg/kg/day, oral gavage) and assess motor performance via rotarod tests. Postmortem, quantify Nrf2 nuclear translocation in spinal cord tissues using immunohistochemistry (anti-Nrf2 antibody) and measure ARE-driven luciferase activity in transfected HEK293 cells .

Q. What experimental designs are recommended to resolve contradictory data on the compound’s polymorphic forms?

  • Answer: Perform parallel crystallization trials (solvent: acetone, methanol, or acetonitrile) and characterize polymorphs via powder X-ray diffraction (PXRD) and Raman spectroscopy. Use dynamic vapor sorption (DVS) to assess hygroscopicity-driven phase transitions. For thermodynamic stability, compare melting points (DSC) and calculate Gibbs free energy differences between forms .

Methodological Notes

  • Data Analysis: For binding or metabolic studies, apply nonlinear regression (e.g., GraphPad Prism) to calculate Kd or clearance rates. Use ANOVA for multi-group comparisons .
  • Safety Protocols: Adopt PPE (gloves, goggles) and waste disposal guidelines per for handling reactive intermediates .

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